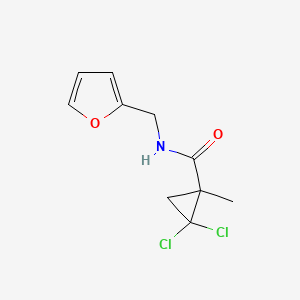![molecular formula C10H12Cl2N2O B4179827 1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4179827.png)
1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-3,5-dimethyl-1H-pyrazole
Descripción general
Descripción
1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-3,5-dimethyl-1H-pyrazole, commonly known as DCPA, is a pyrazole-based herbicide that is widely used in agriculture to control weeds. It was first introduced in the market in the 1970s and has since become a popular herbicide due to its effectiveness and low toxicity.
Mecanismo De Acción
DCPA works by inhibiting the biosynthesis of gibberellins, a class of plant hormones that regulate growth and development. By inhibiting gibberellin biosynthesis, DCPA effectively stunts the growth of weeds, leading to their eventual death.
Biochemical and Physiological Effects:
DCPA has been shown to have low toxicity to mammals and birds, making it a relatively safe herbicide to use in agriculture. However, it can have negative effects on aquatic organisms and non-target plants, and its persistence in the environment can lead to long-term ecological impacts.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCPA is a useful tool in plant research, particularly in the study of plant hormones and growth regulation. Its effectiveness in controlling weeds also makes it a valuable tool in the study of weed ecology and management. However, its negative effects on non-target organisms and the environment limit its use in certain experiments.
Direcciones Futuras
There are several areas of research that could benefit from further study of DCPA. These include the development of new formulations that are more environmentally friendly, the investigation of its effects on non-target organisms, and the study of its potential use in integrated weed management strategies. Additionally, further research could shed light on the mechanism of action of DCPA and its potential use in the development of new herbicides.
Aplicaciones Científicas De Investigación
DCPA has been extensively studied for its herbicidal properties and its effects on the environment. It has been shown to be effective in controlling a wide range of weeds, including annual and perennial grasses and broadleaf weeds. DCPA is also used in the research of plant physiology and biochemistry, as it can be used to inhibit the biosynthesis of certain plant hormones.
Propiedades
IUPAC Name |
(2,2-dichloro-1-methylcyclopropyl)-(3,5-dimethylpyrazol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O/c1-6-4-7(2)14(13-6)8(15)9(3)5-10(9,11)12/h4H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXNBYSDAUELKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2(CC2(Cl)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-dichloro-1-methylcyclopropyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-N'-(2-phenylethyl)thiourea](/img/structure/B4179748.png)

![N-[1-(4-pyridinyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4179754.png)



![4-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-2,1,3-benzoxadiazole hydrochloride](/img/structure/B4179783.png)

![N-[4-(1-piperidinylcarbonyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B4179791.png)
![N-(4,5-dimethyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4179800.png)
![5-bromo-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-thiophenecarboxamide](/img/structure/B4179813.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4179815.png)

